molecular formula C10H15F3N2O2 B2782584 3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2034201-11-9

3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B2782584
CAS No.: 2034201-11-9
M. Wt: 252.237
InChI Key: JFBNWCYSFHJPHZ-UHFFFAOYSA-N
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Description

3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic organic compound characterized by the presence of a morpholine ring, a trifluoroethyl group, and a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves the reaction of morpholine with 2,2,2-trifluoroethylamine and a suitable pyrrolidinone precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.

Scientific Research Applications

3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the morpholine ring may contribute to its overall stability and solubility. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: Unique due to the combination of a morpholine ring and a trifluoroethyl group.

    2,2,2-Trifluoroethylamine derivatives: Share the trifluoroethyl group but lack the morpholine ring.

    Pyrrolidinone derivatives: Contain the pyrrolidinone core but may have different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-morpholin-4-yl-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O2/c11-10(12,13)7-15-2-1-8(9(15)16)14-3-5-17-6-4-14/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBNWCYSFHJPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N2CCOCC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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